molecular formula C38H33NO5S B1443208 Fmoc-D-Cys(Mmt)-OH CAS No. 1198791-73-9

Fmoc-D-Cys(Mmt)-OH

Cat. No.: B1443208
CAS No.: 1198791-73-9
M. Wt: 615.7 g/mol
InChI Key: LOBUWFUSGOYXQX-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Cys(Mmt)-OH: is a derivative of cysteine, an amino acid, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a monomethoxytrityl (MMt) protecting group on the cysteine residue. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-D-Cys(Mmt)-OH, also known as D-Fmoc-Cys(MMt)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in the formation of these sequences, acting as a building block in the synthesis process .

Mode of Action

this compound operates by enabling selective deprotection of the cysteinyl thiol group on the solid phase . The compound is part of the Fmoc/tBu solid-phase peptide synthesis strategy , which involves coupling amino acid building blocks to one another via amide bonds . The Fmoc group of this compound serves as a temporary protecting group that shields the amino group during peptide bond formation . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein production. By facilitating the synthesis of complex disulfide-rich peptides, the compound indirectly influences the functions these peptides and proteins perform within biological systems . The exact pathways affected would depend on the specific peptide or protein being synthesized.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would primarily concern its behavior during the synthesis processIts stability, reactivity, and the speed at which it reacts during the synthesis process are crucial for its effectiveness .

Result of Action

The use of this compound in peptide synthesis results in the production of peptides with precise amino acid sequences. These peptides can then fold into specific three-dimensional structures, allowing them to perform their intended functions within biological systems . The compound’s action thus has molecular and cellular effects that are determined by the nature of the peptides it helps synthesize.

Action Environment

The action of this compound is influenced by various environmental factors. These include the conditions under which the peptide synthesis takes place, such as temperature, pH, and the presence of other reagents . The compound’s stability and efficacy can be affected by these factors, making it essential to control the synthesis environment carefully .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Cys(Mmt)-OH typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the thiol group with the MMt group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of functional groups.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Cys(Mmt)-OH: undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and MMt protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while acidic conditions (e.g., trifluoroacetic acid) are used for MMt deprotection.

    Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling reactions.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where This compound serves as a building block.

Scientific Research Applications

Fmoc-D-Cys(Mmt)-OH: is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected cysteine derivative, it is used in the synthesis of peptides and proteins.

    Bioconjugation: The thiol group of cysteine can be used for conjugation with other molecules, such as fluorescent dyes or drugs.

    Medicinal Chemistry: It is used in the development of peptide-based therapeutics and diagnostic agents.

Comparison with Similar Compounds

Fmoc-D-Cys(Mmt)-OH: can be compared with other protected cysteine derivatives, such as:

    D-Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) protecting group instead of MMt.

    D-Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) protecting group.

The uniqueness of This compound lies in the specific properties of the MMt group, which offers different deprotection conditions and stability compared to other protecting groups.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUWFUSGOYXQX-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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